molecular formula C19H21N3O2 B7831744 Ethyl 1-pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylate

Ethyl 1-pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylate

Cat. No.: B7831744
M. Wt: 323.4 g/mol
InChI Key: OPVJJGCEFYDAQL-UHFFFAOYSA-N
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Description

Ethyl 1-pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrrolo[1,2-a]quinoxaline core structure, which is a fused bicyclic system containing both pyrrole and quinoxaline rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursors such as pyrrole and quinoxaline derivatives. One common approach is the multicomponent reaction (MCR) method, which allows for the formation of both pyrrole and quinoxaline rings in a single step. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions employed.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.

  • Addition: Addition reactions may involve the use of organometallic reagents or Grignard reagents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents, particularly in the treatment of leukemia and other cancers.

  • Industry: The compound's unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

Ethyl 1-pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include other pyrrolo[1,2-a]quinoxaline derivatives and related heterocyclic compounds. These compounds share common structural elements but may differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • Pyrrolo[1,2-a]quinoxalin-4-yl derivatives

  • Quinoxaline derivatives

  • Heterocyclic compounds with fused pyrrole and quinoxaline rings

Properties

IUPAC Name

ethyl 1-pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-2-24-19(23)14-9-12-21(13-10-14)18-17-8-5-11-22(17)16-7-4-3-6-15(16)20-18/h3-8,11,14H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVJJGCEFYDAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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